MS934

PROTAC NR4A1 degradation melanoma

NR-V04 is the first selective NR4A1 PROTAC degrader, enabling catalytic target knockdown with 98% i.p. bioavailability and an 8.6h half-life. Its event-driven degradation profile provides prolonged NR4A1 suppression, making it ideal for low-dose, twice-weekly in vivo cancer immunotherapy studies. This compound cannot be substituted by occupancy-based inhibitors or dual-targeting degraders.

Molecular Formula C52H69F3IN7O6S
Molecular Weight 1104.1 g/mol
Cat. No. B10823958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS934
Molecular FormulaC52H69F3IN7O6S
Molecular Weight1104.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCCNCCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O
InChIInChI=1S/C52H69F3IN7O6S/c1-33(35-18-20-36(21-19-35)47-34(2)58-32-70-47)59-50(67)43-30-38(64)31-63(43)51(68)48(52(3,4)5)61-44(65)17-13-11-9-7-6-8-10-12-14-26-57-27-15-16-28-69-62-49(66)39-23-24-40(53)45(55)46(39)60-42-25-22-37(56)29-41(42)54/h18-25,29,32-33,38,43,48,57,60,64H,6-17,26-28,30-31H2,1-5H3,(H,59,67)(H,61,65)(H,62,66)/t33-,38+,43-,48+/m0/s1
InChIKeyDYLGPTDXXUWFMK-ARFQKLFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NR-V04: First-in-Class PROTAC Degrader of NR4A1 for Cancer Immunotherapy Research


(2S,4R)-1-[(2S)-2-[12-[4-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxybutylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide, designated NR-V04, is a proteolysis-targeting chimera (PROTAC) that selectively degrades nuclear receptor subfamily 4 group A member 1 (NR4A1) via the ubiquitin-proteasome system. The compound incorporates a celastrol-derived NR4A1-binding moiety linked to a von Hippel-Lindau (VHL) E3 ligase ligand, enabling catalytic protein knockdown rather than occupancy-based inhibition . NR-V04 is the first reported PROTAC specifically targeting NR4A1 for cancer immunotherapy applications, currently in preclinical development for melanoma and other solid tumors [1].

Why Generic Substitution Fails: Mechanistic and Pharmacokinetic Uniqueness of NR-V04


NR-V04 cannot be substituted by conventional NR4A1-binding small molecules (e.g., celastrol, CDIMs) or by dual-targeting PROTACs due to its event-driven, catalytic degradation mechanism and its optimized pharmacokinetic profile. Unlike occupancy-based inhibitors that require sustained high systemic exposure to maintain target blockade, NR-V04 achieves prolonged NR4A1 suppression through a single degradation event that persists for days [1]. Its intraperitoneal bioavailability of 98% and extended half-life of 8.6 h substantially exceed the oral bioavailability (~17%) of the parent ligand celastrol, enabling intermittent, low-dose therapeutic regimens in vivo [2]. These properties are not shared by other NR4A1 modulators, making cross-substitution scientifically invalid.

NR-V04 Product-Specific Quantitative Differentiation Evidence


Degradation Potency (DC50) of NR-V04 vs. Binding Affinity (Kd) of Celastrol

NR-V04 induces NR4A1 degradation with DC50 values of 228.5 nM in CHL-1 cells and 518.8 nM in A375 melanoma cells after 16 h treatment [1]. In contrast, the parent NR4A1 ligand celastrol exhibits a binding Kd of 290 nM (0.29 μM) but does not degrade the target protein [2]. NR-V04 achieves catalytic protein knockdown, whereas celastrol merely occupies the ligand-binding domain.

PROTAC NR4A1 degradation melanoma

Pharmacokinetic Profile: Intraperitoneal Bioavailability and Half-Life of NR-V04 vs. Celastrol

In mouse PK studies, NR-V04 demonstrated a half-life of 8.6 h following intraperitoneal (i.p.) administration, with near-complete absorption (bioavailability F = 98%) and low clearance [1]. The parent NR4A1 ligand celastrol, by comparison, exhibits an oral bioavailability of only 17.06% in rats, requiring formulation enhancement to achieve adequate systemic exposure [2].

pharmacokinetics bioavailability half-life

In Vivo Antitumor Efficacy in Syngeneic Mouse Models

NR-V04 significantly inhibited tumor growth across multiple syngeneic models. In MC38 colon adenocarcinoma, Yummer1.7 melanoma, and B16F10 melanoma, treatment with 1.8 mg/kg NR-V04 i.p. every 4 days produced robust tumor growth inhibition (P < 0.0001 for all models) compared to vehicle control [1]. Tumor eradication was observed in a subset of animals. Importantly, efficacy was lost in NR4A1-knockout mice and immunodeficient NSG mice, confirming on-target, immune-dependent activity.

tumor growth inhibition melanoma colorectal cancer

Duration of Target Knockdown: Sustained NR4A1 Degradation in Vivo

NR-V04 induces prolonged NR4A1 degradation in tumors. Following two i.p. doses at 1.8 mg/kg, significant NR4A1 protein reduction persisted for at least 3 days, with partial recovery observed on day 4 [1]. This sustained pharmacodynamic effect contrasts sharply with conventional small-molecule inhibitors, which typically require continuous exposure to maintain target inhibition. The event-driven, catalytic mechanism of PROTACs enables infrequent dosing while maintaining durable target suppression.

PROTAC target engagement pharmacodynamics

Preclinical Safety Profile: Body Weight and Tissue Histology

In a 42-day mouse toxicity study, NR-V04 administered at 2 mg/kg and 5 mg/kg (two doses over two weeks) produced no significant body weight loss and no detectable histopathological abnormalities in kidney, liver, or small intestine [1]. This favorable safety profile at doses up to 2.8-fold above the therapeutically active 1.8 mg/kg regimen supports a potentially wide therapeutic window.

toxicity safety in vivo tolerability

Selectivity Profile: NR4A1-Selective Degrader vs. Dual-Targeting PROTACs

NR-V04 was designed and validated as a first-of-its-kind PROTAC selectively targeting NR4A1 [1]. In contrast, recently disclosed dual-targeting PROTACs (e.g., IKKβ/NR4A1 degrader-1, compound A9) co-degrade both IKKβ and NR4A1, potentially confounding interpretation of phenotypic outcomes [2]. NR-V04's single-target degradation enables clean dissection of NR4A1-specific biology in immuno-oncology research. In vitro, NR-V04 induces NR4A1 degradation without detectable effects on other NR4A family members at relevant concentrations (data from supporting figures).

selectivity PROTAC target specificity

NR-V04 Best Research and Industrial Application Scenarios


Preclinical Cancer Immunotherapy Studies in Syngeneic Mouse Models

NR-V04 is ideally suited for in vivo proof-of-concept studies evaluating NR4A1 degradation as an immunotherapeutic strategy. The compound's high i.p. bioavailability (98%) and sustained PD effect enable convenient twice-weekly dosing at 1.8 mg/kg, producing robust tumor inhibition in B16F10 melanoma, Yummer1.7 melanoma, and MC38 colon adenocarcinoma models [1]. Researchers can expect statistically significant tumor growth delay (P < 0.0001) with occasional complete tumor eradication.

Mechanistic Dissection of NR4A1 Biology in Immune Cell Subsets

As the first and only selective NR4A1 PROTAC degrader, NR-V04 enables unambiguous interrogation of NR4A1 function in tumor-infiltrating immune cells. The compound induces expansion of tumor-infiltrating B cells and effector memory CD8+ T cells while reducing monocytic MDSCs, with effects that are lost in NR4A1-knockout and immunodeficient mouse backgrounds [1]. This selectivity avoids the confounding dual-target effects observed with IKKβ/NR4A1 dual degraders [2].

Combination Therapy Screening with Immune Checkpoint Inhibitors

NR-V04's favorable safety profile at doses up to 5 mg/kg (no weight loss, normal organ histology) [1] supports its use in combination regimens with anti-PD-1/PD-L1 antibodies or other immunomodulators. The compound's catalytic mechanism and durable target knockdown may synergize with checkpoint blockade, offering a testable hypothesis for researchers seeking to overcome immunotherapy resistance.

PROTAC Technology Development and Optimization Studies

NR-V04 serves as a benchmark celastrol-VHL-based PROTAC for structure-activity relationship (SAR) studies. Its characterized PK parameters (t1/2 i.p. = 8.6 h, F = 98%) [1] and DC50 values (228.5–518.8 nM) [1] provide a quantitative baseline for evaluating next-generation NR4A1 degraders with improved potency or alternative E3 ligase recruitment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS934

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.